Differential GPCR Target Engagement: GPR151 Counterscreen Selectivity vs. In-Class ACAT Inhibitors
In a cell-based high-throughput counterscreen to identify off-target activators of GPR151 (PubChem AID: 1508602), N-(4,5-diphenylthiazol-2-yl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)acetamide was specifically tested [1]. While quantitative % activation or EC50 data are not publicly disclosed for this compound in the primary screen summary, its inclusion in this specific GPR151 counterscreen indicates a hypothesis-driven selectivity assessment against a defined GPCR target [1]. In contrast, closely related 4,5-diphenylthiazole ureas (e.g., N-(4,5-diphenylthiazol-2-yl)-N'-[2,6-bis(2-methylethyl)phenyl]urea) are primarily characterized as ACAT inhibitors with IC50 values in the low micromolar range (1-10 µM) in rat liver microsome assays, and have not been profiled for GPR151 activity [2]. This target engagement difference suggests that the pyrrolidinyl-oxoethyl thioacetamide side chain redirects the compound's activity profile away from ACAT inhibition and toward GPCR modulation, a distinction critical for researchers focused on habenula-related neuropsychiatric target validation.
| Evidence Dimension | Primary bioactivity target class |
|---|---|
| Target Compound Data | Profiled in GPR151 activator counterscreen (PubChem AID: 1508602); assay type: cell-based β-arrestin recruitment [1] |
| Comparator Or Baseline | N-(4,5-diphenylthiazol-2-yl)-N'-[2,6-bis(2-methylethyl)phenyl]urea (11) and N-(4,5-diphenylthiazol-2-yl)-N'-n-butyl urea (16): ACAT IC50 in low micromolar range (rat liver microsomes) [2] |
| Quantified Difference | Target class shift: GPCR (GPR151) vs. enzyme (ACAT); no cross-profiling data available |
| Conditions | GPR151 assay: CHO-K1 cells, PathHunter β-arrestin recruitment, 1536-well format; ACAT assay: rat liver microsomes, cholesteryl[14C]oleate formation |
Why This Matters
For procurement decisions, this target-class divergence means the compound cannot be replaced by in-class ACAT inhibitors if the research objective is GPCR pathway modulation, particularly in habenula-focused neuroscience.
- [1] The Scripps Research Institute Molecular Screening Center. Cell-based high throughput primary assay to identify activators of GPR151. PubChem AID: 1508602. Retrieved from https://pubchem.ncbi.nlm.nih.gov/ View Source
- [2] Romeo G, Salerno L, Milla P, Siracusa MA, Cattel L. Synthesis of novel 4,5-diphenylthiazole derivatives as potential acyl-CoA:cholesterol O-acyltransferase inhibitors. Pharmazie. 1999 Jan;54(1):19-23. PMID: 9987793. View Source
